4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield a disulfide compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-one
- 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione
Uniqueness
4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the furan and triazole rings, which can confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H10ClN3O2S |
---|---|
Molecular Weight |
307.76 g/mol |
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H10ClN3O2S/c1-18-10-5-4-8(14)7-9(10)17-12(15-16-13(17)20)11-3-2-6-19-11/h2-7H,1H3,(H,16,20) |
InChI Key |
SYEZTFAAGFNVLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CC=CO3 |
Origin of Product |
United States |
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